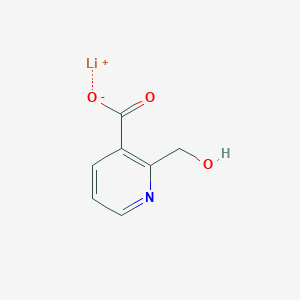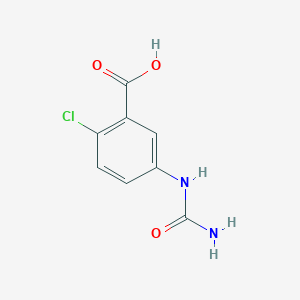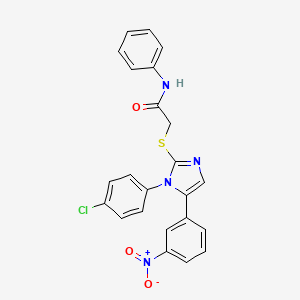![molecular formula C19H19N3O2S2 B2875700 N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 325476-14-0](/img/structure/B2875700.png)
N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide” is a compound that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound involves a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It also contains a 1,2,4-triazole and piperazine, both of which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
Reactions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Aplicaciones Científicas De Investigación
Polymer Research
The compound has been utilized in polymer research to understand the crystallization behavior of thermoplastic polymers. This research is crucial as the crystal structure of plastics correlates directly to their properties, such as mechanical properties, and therefore their suitability for various applications .
Temperature-Controlled Microscopy
In temperature-controlled microscopy, the compound is used to investigate the crystallite growth in semi-crystalline thermoplastic polymers. Controlled heating and cooling experiments facilitated by this compound allow researchers to correlate temperature and cooling rate to crystallite growth .
Anticancer Research
Derivatives of the compound have shown promise in anticancer research. Studies have focused on the synthesis and biological activity of quinoline derivatives, which are known to possess several pharmacological activities, including anticancer properties .
Antimicrobial Applications
The compound’s derivatives are also being explored for their antimicrobial properties. This includes potential antibacterial, antifungal, and antiviral activities, which are critical in the development of new therapeutic agents .
Analgesic and Anti-inflammatory Research
Research into the analgesic and anti-inflammatory applications of the compound’s derivatives has been conducted. These studies are important for the development of new pain relief medications and treatments for inflammatory conditions .
Neurological Disorder Treatments
The compound has been investigated for its potential applications in treating neurological disorders. This research is significant for the development of new drugs targeting central nervous system conditions .
Antioxidant Studies
Studies have been conducted on the antioxidant properties of the compound’s derivatives. Antioxidants are vital for protecting cells from damage caused by free radicals and are important in the context of various diseases and aging .
Chemical Process Research in Polar Ice
In the context of climate change research, the compound has been used in studies of ice crystals and chemical processes in polar ice. This research helps in understanding climate change and its effects on polar ecosystems .
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-15(20-10-12-6-2-1-3-7-12)11-25-19-21-17(24)16-13-8-4-5-9-14(13)26-18(16)22-19/h1-3,6-7H,4-5,8-11H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFGUBRSDRRYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride](/img/structure/B2875628.png)
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)

![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)
